molecular formula C22H25ClN4O4S2 B2644108 N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide CAS No. 922596-83-6

N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide

Cat. No. B2644108
CAS RN: 922596-83-6
M. Wt: 509.04
InChI Key: RGNCRJFEGPDGLG-UHFFFAOYSA-N
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Description

The compound appears to contain a benzothiazole moiety, which is a heterocyclic compound that is part of many biologically active molecules . Benzothiazoles are found in a variety of pharmaceuticals, including antitumor drugs and antibiotics .


Synthesis Analysis

The synthesis of benzothiazoles often involves metalation reactions, including lithiation, magnesation, zincation, caldation, boronation, and silylation . The resulting metalated thiazoles can then undergo nucleophilic additions and metal-catalyzed cross-coupling reactions .


Chemical Reactions Analysis

Benzothiazoles can undergo a variety of chemical reactions, including addition reactions and cross-coupling . The specific reactions that this compound could undergo would depend on the reaction conditions and the other reactants present.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Benzothiazoles are generally stable compounds that can participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis and Characterization

Several studies have focused on the synthesis and characterization of related Schiff base compounds and their biological screenings. For instance, Sirajuddin et al. (2013) reported the synthesis, characterization, and biological activities of Schiff base compounds derived from benzohydrazide and sulfonohydrazide derivatives. These compounds showed significant antibacterial, antifungal, antioxidant, and cytotoxic activities, alongside interactions with SS-DNA through an intercalation mode of interaction (Sirajuddin, Uddin, Ali, & Tahir, 2013). Such studies indicate the potential for similar compounds to be synthesized and analyzed for a range of biological activities.

Antimicrobial Activity

Patel, Agravat, and Shaikh (2011) synthesized and evaluated the antimicrobial activity of new pyridine derivatives, highlighting the potential for related compounds to be used in antimicrobial research (Patel, Agravat, & Shaikh, 2011). Similarly, Krátký et al. (2012) reported on sulfonamides containing chloro-hydroxybenzaldehyde scaffolds, indicating their efficacy against various bacterial and fungal strains, including Mycobacterium species (Krátký, Vinšová, Volková, Buchta, Trejtnar, & Stolaříková, 2012).

properties

IUPAC Name

N'-(7-chloro-4-methoxy-1,3-benzothiazol-2-yl)-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25ClN4O4S2/c1-13-10-14(2)12-27(11-13)33(29,30)16-6-4-15(5-7-16)21(28)25-26-22-24-19-18(31-3)9-8-17(23)20(19)32-22/h4-9,13-14H,10-12H2,1-3H3,(H,24,26)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGNCRJFEGPDGLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(C=CC(=C4S3)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N'-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzohydrazide

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